molecular formula C15H16N2O3 B3022870 2-(4-Methoxyphenethylamino)nicotinic acid CAS No. 1019348-36-7

2-(4-Methoxyphenethylamino)nicotinic acid

Cat. No.: B3022870
CAS No.: 1019348-36-7
M. Wt: 272.3 g/mol
InChI Key: LWHJZHFTRRSSLL-UHFFFAOYSA-N
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Description

Contextualization of Nicotinic Acid Derivatives in Drug Discovery and Development

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, with a wide range of documented biological activities. lookchem.comnih.gov These compounds are investigated for their potential in treating a variety of conditions, including metabolic disorders, cancer, and inflammatory diseases. researchgate.netnih.gov The versatility of the nicotinic acid scaffold allows for chemical modifications that can lead to compounds with diverse pharmacological profiles, such as anti-inflammatory, antimicrobial, and analgesic effects. lookchem.com

Rationale for Investigating 2-(4-Methoxyphenethylamino)nicotinic Acid as a Research Target

The rationale for synthesizing and investigating a compound like this compound stems from the established therapeutic potential of structurally related molecules. For instance, derivatives of 2-anilinonicotinic acid have shown promise as anti-inflammatory and analgesic agents. The core structure of the subject compound suggests it is an analog of niflumic acid, a known non-steroidal anti-inflammatory drug (NSAID). The inclusion of a methoxyphenethylamino side chain is a common strategy in medicinal chemistry to explore how modifications to a pharmacophore can influence a compound's activity, selectivity, and pharmacokinetic properties.

Overview of Current Research Trajectories for the Chemical Compound and Related Structures

Current research on nicotinic acid derivatives is focused on several key areas. These include the synthesis of novel analogs with improved efficacy and safety profiles, the exploration of their mechanisms of action, and the identification of new therapeutic applications. researchgate.netnih.gov Structure-activity relationship (SAR) studies are also a significant area of investigation, aiming to understand how different chemical substitutions on the nicotinic acid core impact biological activity.

While no specific research findings for this compound could be located, the general research trajectories for related compounds involve preclinical evaluations of their anti-inflammatory, analgesic, and potential anticancer properties. These studies often include in vitro assays to determine enzyme inhibition or receptor binding, as well as in vivo models to assess efficacy and safety.

Detailed Research Findings

A thorough search of scientific databases and chemical literature did not yield any specific research data, such as preclinical findings or detailed pharmacological evaluations, for this compound. Consequently, no data tables of research findings can be provided.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-12-6-4-11(5-7-12)8-10-17-14-13(15(18)19)3-2-9-16-14/h2-7,9H,8,10H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHJZHFTRRSSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodological Innovations for 2 4 Methoxyphenethylamino Nicotinic Acid

Established Reaction Pathways for the Nicotinic Acid Scaffold and its Aminated Derivatives

The nicotinic acid (pyridine-3-carboxylic acid) framework is a fundamental building block in the synthesis of numerous pharmaceuticals and biologically active compounds. mdpi.com Historically, the production of nicotinic acid involved the oxidation of nicotine (B1678760) or 3-methylpyridine (B133936) (3-picoline) using strong oxidizing agents. mdpi.com Modern industrial methods often rely on the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis. mdpi.com

The introduction of an amino group at the 2-position of the nicotinic acid ring is a critical step in the synthesis of the target compound and its analogs. Several established methods are available for the formation of this C-N bond, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent. wikipedia.orgwikipedia.org

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.org In the context of 2-aminonicotinic acid synthesis, this typically involves the reaction of 2-chloronicotinic acid with an appropriate amine in the presence of a copper catalyst at elevated temperatures. researchgate.net Traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made to improve the efficiency and mildness of this reaction.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This method offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org The reaction typically employs a palladium catalyst in combination with a phosphine (B1218219) ligand and a base to couple an aryl halide or triflate with an amine. wikipedia.org The choice of ligand is crucial for the success of the reaction and several generations of highly effective phosphine ligands have been developed. wikipedia.org

A general comparison of these two key reactions is presented in the table below.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Ligands Often not required, but can improve efficiencyTypically required (e.g., phosphines)
Reaction Temperature Generally highOften milder
Substrate Scope Can be limitedBroad
Functional Group Tolerance ModerateHigh
Cost Copper is less expensivePalladium is a precious metal

Targeted Synthesis Approaches for the 2-(4-Methoxyphenethylamino)nicotinic Acid Structure

The synthesis of this compound can be strategically achieved by applying the aforementioned established reaction pathways. The most direct approach involves the coupling of 2-chloronicotinic acid with 4-methoxyphenethylamine (B56431). Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for this transformation.

Ullmann Condensation Approach:

A plausible synthetic route utilizing the Ullmann condensation would involve heating a mixture of 2-chloronicotinic acid and 4-methoxyphenethylamine in the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper powder, and a base, like potassium carbonate (K₂CO₃), in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

Buchwald-Hartwig Amination Approach:

Alternatively, the Buchwald-Hartwig amination offers a potentially milder and more efficient route. This would involve reacting 2-chloronicotinic acid with 4-methoxyphenethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an appropriate solvent like toluene (B28343) or dioxane. The choice of ligand and base is critical and would likely require optimization for this specific substrate combination.

Optimization of Synthetic Efficiency and Yield for Chemical Accessibility

To ensure the practical availability of this compound for further research, optimizing the synthetic route for efficiency and yield is paramount. Key parameters that can be systematically varied include the choice of catalyst, ligand (for Buchwald-Hartwig), solvent, base, reaction temperature, and reaction time.

For the Ullmann condensation , optimization efforts could focus on:

Catalyst System: Investigating different copper sources (e.g., CuI, Cu₂O, copper nanoparticles) and the potential benefit of using ligands like phenanthroline or diamines to facilitate the reaction at lower temperatures. wikipedia.org

Solvent: Screening various high-boiling polar aprotic solvents to identify the one that provides the best balance of solubility and reactivity.

Base: Evaluating the effect of different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) on the reaction rate and yield.

For the Buchwald-Hartwig amination , a design of experiments (DoE) approach could be employed to efficiently explore the multidimensional reaction space. Factors to optimize would include:

Palladium Precatalyst: Comparing the efficacy of different palladium sources, including pre-formed catalysts that offer enhanced stability and activity.

Ligand Selection: Screening a diverse array of phosphine ligands, from simple trialkylphosphines to more complex biarylphosphines, to identify the optimal ligand for this specific transformation.

Base and Solvent Compatibility: Examining the interplay between the chosen base and solvent to ensure optimal reaction conditions and minimize side reactions.

The following table outlines potential optimization parameters for both methods.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst CuI, Cu₂O, Cu powderPd(OAc)₂, Pd₂(dba)₃, pre-catalysts
Ligand Phenanthroline, diaminesXantphos, BINAP, Josiphos, Buchwald ligands
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄, NaOtBu, K₂CO₃
Solvent NMP, DMF, DMSOToluene, Dioxane, THF
Temperature 100-200 °CRoom Temperature to 120 °C

Design and Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthesis of structurally related analogs and derivatives of this compound is essential for establishing structure-activity relationships (SAR). Modifications can be introduced at three primary locations: the nicotinic acid core, the phenethylamino side chain, and the carboxylic acid group.

Modifications on the Nicotinic Acid Scaffold: The established Ullmann and Buchwald-Hartwig methodologies can be readily adapted to incorporate substituted 2-chloronicotinic acids. For instance, introducing electron-donating or electron-withdrawing groups at various positions on the pyridine (B92270) ring can modulate the electronic properties and steric profile of the final compound.

Variations in the Phenethylamino Side Chain: A diverse library of analogs can be generated by employing a range of commercially available or synthetically accessible substituted phenethylamines in the coupling reaction. This allows for the exploration of the impact of different substituents on the phenyl ring of the side chain.

Derivatization of the Carboxylic Acid: The carboxylic acid functionality of the target molecule serves as a convenient handle for further derivatization. Standard organic transformations can be used to convert the carboxylic acid into esters, amides, or other functional groups, thereby expanding the chemical space of the synthesized library. For example, nicotinamide (B372718) derivatives have been synthesized and evaluated for various biological activities. nih.gov

The table below provides examples of potential structural modifications.

Modification SiteExample Analogs
Nicotinic Acid Core 5-chloro-2-(4-methoxyphenethylamino)nicotinic acid
6-methyl-2-(4-methoxyphenethylamino)nicotinic acid
Phenethylamino Side Chain 2-(4-chlorophenethylamino)nicotinic acid
2-(3,4-dimethoxyphenethylamino)nicotinic acid
Carboxylic Acid Group Methyl 2-(4-methoxyphenethylamino)nicotinate
N-benzyl-2-(4-methoxyphenethylamino)nicotinamide

Rigorous Structural Elucidation and Conformational Analysis of 2 4 Methoxyphenethylamino Nicotinic Acid

Application of Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The structural confirmation of the synthesized 2-(4-Methoxyphenethylamino)nicotinic acid would be unequivocally established through the integrated application of several advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the cornerstone of this analysis.

¹H NMR spectroscopy would be employed to identify the number and environment of protons in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both the nicotinic acid and the 4-methoxyphenethyl moieties, as well as signals for the ethyl bridge and the methoxy (B1213986) group. The chemical shifts, splitting patterns (coupling), and integration of these signals would provide a detailed map of the proton framework.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, thus confirming the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural insights by showing how the molecule breaks apart under ionization.

Infrared (IR) Spectroscopy would be utilized to identify the key functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the N-H stretch of the secondary amine, C-O stretching of the methoxy group, and the C=C and C-H bonds of the aromatic rings.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) would be used to confirm the presence of a single major component and to separate it from any impurities or starting materials. The retention time of the compound under specific chromatographic conditions would be a characteristic property.

A summary of the expected spectroscopic and chromatographic data that would be used for structural confirmation is presented in the table below.

Technique Expected Observations for this compound
¹H NMR Signals for aromatic protons, ethyl bridge protons, methoxy protons, and amine proton with characteristic chemical shifts, splitting patterns, and integrations.
¹³C NMR Distinct signals for all carbon atoms, including the carboxyl carbon, aromatic carbons, ethyl bridge carbons, and the methoxy carbon.
Mass Spec. Molecular ion peak corresponding to the exact molecular weight of the compound. Characteristic fragmentation pattern.
IR Spec. Absorption bands for O-H (carboxylic acid), C=O, N-H, C-O, and aromatic C=C and C-H bonds.
HPLC A single major peak at a specific retention time, indicating the presence of the pure compound.

Purity Assessment Methodologies in Research Synthesis

The purity of a synthesized sample of this compound would be critical for its use in further research. A combination of methods would be employed to ensure a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. By developing a suitable method (i.e., selecting the appropriate column, mobile phase, and detector), the percentage purity of the compound can be accurately determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) would be used as a rapid and convenient method to monitor the progress of the synthesis and to get a qualitative assessment of the purity. The presence of a single spot on the TLC plate would suggest a relatively pure compound.

Melting Point Analysis would provide a simple yet effective indication of purity. A sharp and well-defined melting point range is characteristic of a pure crystalline solid. Impurities typically broaden the melting point range and lower the melting point.

Quantitative NMR (qNMR) could also be employed for a highly accurate determination of purity by integrating the signals of the target compound against a certified internal standard of known concentration.

The following table summarizes the common methodologies for purity assessment.

Method Principle Information Obtained
HPLC Differential partitioning of the analyte between a stationary and a mobile phase.Quantitative percentage purity.
TLC Separation based on polarity on a solid support.Qualitative assessment of the number of components.
Melting Point Temperature at which a solid transitions to a liquid.Sharpness of the melting range indicates purity.
qNMR Comparison of NMR signal integrals to a known standard.High-accuracy quantitative purity determination.

Medicinal Chemistry Principles and Rational Design Strategies Applied to the 2 4 Methoxyphenethylamino Nicotinic Acid Scaffold

Lead Identification Approaches for Nicotinic Acid Derivatives (e.g., Virtual Screening, High-Throughput Screening)

The initial step in drug discovery is the identification of "hit" or "lead" compounds that exhibit a desired biological activity. For nicotinic acid derivatives, both computational and experimental high-throughput methods are employed to screen large libraries of compounds.

Virtual Screening: This computational technique utilizes computer models of the target receptor to predict which molecules from a virtual library are most likely to bind. A common approach involves creating a homology model of the target receptor if its crystal structure is not available. For instance, a homology model of the GPR109A receptor was constructed based on the X-ray crystal structure of bovine rhodopsin. nih.gov This model can then be used to dock potential ligands and score their binding affinity. This structure-based virtual screening allows for the prioritization of compounds for synthesis and biological testing, thereby reducing the time and cost associated with screening massive compound libraries. nih.govarxiv.org Ligand-based virtual screening is another approach where the structure of a known active compound is used as a template to find other molecules with similar properties. arxiv.org

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds to identify those that modulate the activity of a biological target. For GPR109A, HTS assays are designed to detect agonist-induced signaling, such as changes in intracellular calcium levels or the recruitment of β-arrestin. nih.gov In one such screen, a 4-(phenyl)thio-1H-pyrazole was identified as a novel scaffold for GPR109A agonists, demonstrating that HTS can uncover unique chemical starting points that may not have been predicted by other methods. nih.gov The quality and reproducibility of HTS assays are critical, and they are typically optimized to provide a large signal-to-background ratio. nih.gov

Lead Identification Method Description Application to Nicotinic Acid Derivatives
Virtual Screening Computational technique to predict ligand-receptor binding.A homology model of GPR109A was used to dock an HTS hit and guide the design of more potent compounds. nih.gov
High-Throughput Screening (HTS) Automated testing of large compound libraries for biological activity.A β-lactamase assay was used to screen for GPR109A agonists, leading to the discovery of a novel pyrazole (B372694) scaffold. nih.gov

Strategies for Lead Optimization: Bioisosterism and Functional Group Modifications

Once a lead compound is identified, it undergoes a process of optimization to improve its potency, selectivity, and pharmacokinetic properties. Bioisosterism and functional group modifications are key strategies in this phase.

Bioisosterism: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical structure. drughunter.com Bioisosteric replacements can be classified as classical (atoms or groups with similar size and electronics) or non-classical (structurally distinct groups with similar biological effects). drughunter.com For derivatives of 2-(4-Methoxyphenethylamino)nicotinic acid, the carboxylic acid moiety is a prime candidate for bioisosteric replacement. Common replacements for carboxylic acids include tetrazoles, hydroxamic acids, and other acidic heterocycles, which can improve metabolic stability and cell permeability. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Similarly, the secondary amine linker could be replaced with bioisosteres like amides, ethers, or small heterocyclic rings to modulate hydrogen bonding capacity and conformational flexibility. drughunter.com

Functional Group Modifications: This involves making small, targeted changes to the functional groups of a lead compound to probe structure-activity relationships (SAR). For example, in the this compound scaffold, modifications to the methoxy (B1213986) group on the phenethyl ring (e.g., changing its position, replacing it with other alkoxy groups, or substituting it with halogens) can provide insights into the steric and electronic requirements of the binding pocket. Similarly, substitutions on the pyridine (B92270) ring of the nicotinic acid core can influence the compound's pKa and its interaction with the receptor. These modifications aim to enhance potency, reduce off-target effects, and improve ADME (absorption, distribution, metabolism, and excretion) properties. cambridgemedchemconsulting.com

Optimization Strategy Description Potential Application to the Scaffold
Bioisosterism Replacement of a functional group with a physically or chemically similar group.Replacing the carboxylic acid with a tetrazole to potentially improve metabolic stability. cambridgemedchemconsulting.com
Functional Group Modification Targeted changes to functional groups to improve properties.Altering the substituent on the phenethyl ring to enhance binding affinity. cambridgemedchemconsulting.com

Fragment-Based Drug Design (FBDD) Considerations for the Nicotinic Acid Scaffold

Fragment-based drug design is an alternative approach to lead discovery that starts with the identification of small, low-molecular-weight compounds ("fragments") that bind to the target protein. These fragments typically have weak affinity but bind efficiently. They are then grown, linked, or merged to create a more potent lead compound.

For the nicotinic acid scaffold, an FBDD approach could involve screening a fragment library to identify molecules that bind to the GPR109A receptor. One could screen for fragments that bind to the same site as nicotinic acid (orthosteric site) or to a different site (allosteric site). A study on a homolog of the α7 nicotinic acetylcholine (B1216132) receptor successfully used a fragment-based screen to identify allosteric binders. researchgate.net A similar strategy could be applied to GPR109A to find novel modulators. Once a fragment hit is identified and its binding mode is determined (e.g., by X-ray crystallography or NMR), it can be optimized. "Fragment growing" involves adding functional groups to the fragment to increase its interactions with the receptor. "Fragment linking" connects two or more fragments that bind to adjacent sites on the receptor. This approach allows for a more rational exploration of the chemical space around the nicotinic acid scaffold. rsc.org

Structural Simplification Methodologies in Derivative Design

Structural simplification, also known as deconstruction or molecular pruning, is a strategy used to simplify the structure of a complex lead compound while retaining its key biological activity. This approach can lead to compounds that are easier to synthesize, have better physicochemical properties, and may have a more favorable intellectual property position.

Starting with a complex lead like this compound, a structural simplification approach would involve systematically removing or simplifying parts of the molecule to identify the minimal pharmacophore required for activity. For example, the 4-methoxyphenethyl group could be replaced with smaller, less complex substituents to determine the essential interactions of this part of the molecule. This process helps in understanding the structure-activity relationship (SAR) and can lead to the design of more "drug-like" molecules. For instance, in the development of agonists for the GPR119 receptor, optimization of a hit compound led to the discovery that a basic nitrogen atom in a bicyclic amine scaffold was crucial for activity, and that an indanone ring was a suitable component, leading to a simplified and potent derivative. nih.gov A similar systematic approach to simplifying the this compound scaffold could yield valuable insights for designing next-generation GPR109A agonists.

Comprehensive Structure Activity Relationship Sar Studies of 2 4 Methoxyphenethylamino Nicotinic Acid and Its Analogs

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 2-(arylamino)nicotinic acid derivatives, the key pharmacophoric features are closely linked to their ability to interact with biological targets, most notably COX enzymes. nih.gov

The fundamental scaffold consists of three main components:

The Nicotinic Acid Moiety: The carboxylic acid group (-COOH) is a critical feature, often acting as a key binding element, forming hydrogen bonds or ionic interactions with residues in the active site of target enzymes. The pyridine (B92270) nitrogen also contributes to the electronic properties and potential interactions. This entire nicotinic acid group is considered a core pharmacophoric element for COX inhibition. nih.gov

The Amino Linker (-NH-): This secondary amine bridge connects the nicotinic acid ring to the phenethyl group. It provides conformational flexibility and acts as a hydrogen bond donor, which is vital for anchoring the ligand within the receptor binding pocket.

The Substituted Phenyl Ring: In the case of 2-(4-Methoxyphenethylamino)nicotinic acid, this is a 4-methoxyphenethyl group. This part of the molecule is crucial for establishing hydrophobic and van der Waals interactions. The nature and position of substituents on this ring significantly modulate the compound's activity.

Positional and Substituent Effects on Activity Profiles within the Nicotinic Acid Derivatives

The biological activity of 2-(arylamino)nicotinic acid analogs is highly sensitive to the nature, position, and electronic properties of substituents on the aryl ring. SAR studies have revealed several key trends that govern the potency and selectivity of these compounds. nih.govchemistryjournal.net

Effects of Substituents on the Aryl Ring:

The electronic nature of substituents on the aniline (B41778) or phenethylamine (B48288) ring plays a significant role.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) can influence the electron density of the aromatic ring and the amino linker. In the synthesis of 2-anilinonicotinic acids, EDGs on the aniline ring were found to improve the nucleophilic aromatic substitution reaction, leading to higher yields. nih.gov This suggests an impact on the nucleophilicity of the amino group.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro groups (-NO₂) decrease the electron density. In some analogs, a lipophilic chloro substituent at the meta-position was shown to significantly improve anti-inflammatory activity. nih.gov However, a strong ortho-EWG on an aniline precursor could substantially reduce reaction yields during synthesis. nih.gov

Positional Isomerism:

The location of the substituent on the aryl ring is critical.

Ortho Position: Substituents at the ortho position can introduce steric hindrance, which may impede the optimal orientation of the molecule within the binding site or hinder the synthetic reaction itself. nih.gov

Meta Position: This position is often a favorable site for substitution. As noted, a meta-chloro group in a niflumic acid analog enhanced its anti-inflammatory properties. nih.gov In a different series of nicotinic receptor ligands, an amino group at the meta position led to a marked increase in binding affinity and potency. nih.gov

Para Position: The para position is frequently modified. In 2-phenoxynicotinic acid hydrazides, a C-4 methoxy substituent on a terminal phenyl ring was associated with high analgesic and anti-inflammatory activity. nih.gov

The following table summarizes the general effects of substituents on the activity of 2-(arylamino)nicotinic acid analogs based on available research.

Substituent PositionSubstituent TypeGeneral Effect on Activity/SynthesisReference
ParaMethoxy (-OCH₃)Associated with high analgesic/anti-inflammatory activity in some analogs. nih.gov
MetaChloro (-Cl)Improved anti-inflammatory activity in niflumic acid analogs. nih.gov
MetaAmino (-NH₂)Increased binding affinity and potency in certain nicotinic analogs. nih.gov
OrthoElectron-WithdrawingCan reduce synthetic yields due to steric and electronic effects. nih.gov
GeneralElectron-DonatingCan improve yields in nucleophilic substitution synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. This approach is invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive biological function. nih.gov For analogs of this compound, QSAR models are typically developed to predict anti-inflammatory or COX-inhibitory activity. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. nih.govbenthamscience.com

Key Molecular Descriptors:

The descriptors used in QSAR models quantify various aspects of a molecule's structure and properties. For this class of compounds, important descriptors often include:

Hydrophobicity (logP or π): Describes the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Electronic Parameters (e.g., Hammett constants, σ): Quantify the electron-donating or electron-withdrawing nature of substituents, affecting interactions like hydrogen bonding and π-π stacking. benthamscience.com

Steric Descriptors (e.g., Molar Refractivity, MR): Relate to the volume and shape of the molecule or its substituents, which is critical for ensuring a proper fit within a receptor's binding site. benthamscience.com

Topological and 3D Descriptors: These provide more complex information about molecular shape, connectivity, and the 3D arrangement of atoms.

QSAR models for selective COX-2 inhibitors have shown that selectivity is often governed by the central molecular core and the electronic properties of substituents on the aryl rings. benthamscience.com The development of robust and validated QSAR models allows for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest predicted potency. mdpi.com

The table below lists common descriptors and their relevance in QSAR models for anti-inflammatory agents.

Descriptor ClassExampleRelevance to Biological ActivityReference
HydrophobiclogP, πGoverns membrane permeability and hydrophobic interactions with the target. benthamscience.com
ElectronicHammett constant (σ), Field (F) and Resonance (R) effectsInfluences the strength of polar interactions, hydrogen bonds, and π-stacking. benthamscience.com
StericMolar Refractivity (MR), Sterimol parametersDefines the size and shape requirements for optimal binding to the active site. benthamscience.com
Topological/3DConnectivity indices, Burden matrix eigenvaluesDescribes molecular branching, shape, and 3D field contributions (e.g., electrostatic potential). nih.gov

SAR by Catalog and Cheminformatics Approaches

Cheminformatics integrates computational and information science to address chemical problems, accelerating the drug discovery process. drugdesign.orgmdpi.com For nicotinic acid derivatives, these approaches enable the systematic analysis of SAR data and the rational design of new analogs.

Virtual Screening and Library Design: Cheminformatics tools allow researchers to perform virtual screening of vast chemical databases to identify molecules that fit a predefined pharmacophore or are predicted to be active by a QSAR model. nih.gov This significantly reduces the number of compounds that need to be synthesized and tested experimentally. Libraries of virtual compounds can be generated by systematically modifying the core scaffold of this compound with different substituents at various positions, followed by computational evaluation.

SAR by Catalog and Data Mining: This approach involves analyzing existing databases of chemical structures and their associated biological activities. By mining this data, it is possible to identify structural motifs and substituent patterns that are consistently associated with the desired activity (e.g., anti-inflammatory effects). This data-driven approach can uncover novel SAR trends that might not be apparent from smaller, focused studies.

Molecular Docking and Simulation: These computational techniques are used to predict how a ligand binds to the 3D structure of its target protein, such as COX-1 or COX-2. desertsci.com Docking studies can rationalize the observed SAR by revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues. For example, docking could explain why a meta-substituent is more favorable than an ortho-substituent by showing a better fit or a crucial interaction in the active site. These methods are central to modern structure-based drug design and provide a powerful complement to experimental SAR studies. desertsci.com

Mechanistic Elucidation and Molecular Target Engagement of 2 4 Methoxyphenethylamino Nicotinic Acid

Identification of Potential Molecular Targets and Receptors

Due to its structural similarity to nicotinic acid, 2-(4-Methoxyphenethylamino)nicotinic acid is hypothesized to interact with the same primary molecular targets. These include a specific G-protein coupled receptor and a key enzyme in cellular metabolism.

G-Protein Coupled Receptors: GPR109A/HM74A/PUMA-G

The principal therapeutic effects of nicotinic acid are mediated by the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2; or HM74a in humans) nih.govzen-bio.comnih.gov. This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including macrophages nih.govnih.gov. GPR109A is a member of the Gi family of GPCRs, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels nih.govzen-bio.com.

Molecular binding studies of nicotinic acid to GPR109A have identified key amino acid residues crucial for ligand recognition and binding. These include an arginine residue in the third transmembrane helix (Arg111) that serves as an anchor for the carboxylate group of the ligand, and several other residues (Trp91, Ser178, Phe276, Tyr284) that form a binding pocket for the pyridine (B92270) ring nih.gov. It is plausible that the nicotinic acid moiety of this compound engages with this same binding pocket, while the 4-methoxyphenethylamino side chain may influence binding affinity, selectivity, and functional activity.

Enzymes: Nicotinic Acid Phosphoribosyl Transferase (NAPRT)

Beyond receptor-mediated signaling, nicotinic acid is a vital substrate for the synthesis of nicotinamide (B372718) adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and signaling. The enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT) catalyzes the first step in the salvage pathway that converts nicotinic acid into NAD+. This pathway is essential for maintaining the cellular NAD+ pool. Given its core nicotinic acid structure, this compound could potentially act as a substrate or an inhibitor of NAPRT, thereby influencing cellular NAD+ levels and the metabolic processes that depend on this coenzyme.

In Vitro Biochemical and Cellular Assays for Target Binding and Functional Modulation

To validate the interaction of this compound with its putative targets, a variety of established in vitro assays would be employed. These assays are designed to quantify the binding affinity of the compound to the receptor and to measure its functional consequences in a controlled cellular environment.

Biochemical Assays

Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity (Ki) of a test compound. They involve competing the unlabeled compound (this compound) against a radiolabeled ligand (e.g., [3H]nicotinic acid) for binding to membranes prepared from cells overexpressing GPR109A.

GTPγS Binding Assays: To determine if the compound is an agonist, antagonist, or inverse agonist, GTPγS binding assays are used. Activation of the Gi-coupled GPR109A by an agonist promotes the exchange of GDP for GTP on the Gα subunit. Using a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation as a direct measure of receptor agonism.

Cellular Assays

cAMP Accumulation Assays: Since GPR109A activation inhibits adenylyl cyclase, a functional cellular assay can measure the compound's ability to block forskolin-stimulated cAMP production in cells expressing the receptor.

Lipolysis Assays: In adipocyte cell lines, GPR109A agonists inhibit lipolysis. The functional potency of this compound could be determined by measuring its ability to inhibit the release of glycerol or free fatty acids from adipocytes stimulated with agents like isoproterenol nih.gov.

Macrophage Migration and Activation Assays: To assess potential anti-inflammatory effects, in vitro assays using macrophage cell lines (e.g., RAW264.7) can be utilized. These include measuring the reversal of migratory arrest induced by oxidized LDL or assessing changes in cytokine production nih.gov.

Assay TypePrincipleEndpoint MeasuredRelevance for this compound
Radioligand BindingCompetitive binding against a radiolabeled GPR109A ligand.Binding Affinity (Ki)Determines if the compound physically interacts with the GPR109A receptor.
[35S]GTPγS BindingMeasures agonist-induced G-protein activation.Potency (EC50) and Efficacy (Emax) for G-protein couplingCharacterizes the compound as an agonist or antagonist at GPR109A.
cAMP InhibitionMeasures the inhibition of adenylyl cyclase activity in cells.Functional Potency (IC50)Confirms functional activity through the canonical Gi signaling pathway.
Adipocyte LipolysisMeasures the release of free fatty acids or glycerol from fat cells.Inhibition of LipolysisEvaluates a key physiological, anti-lipolytic effect mediated by GPR109A. nih.gov

Investigation of Downstream Signaling Pathways and Cellular Responses

Activation of GPR109A by an agonist like nicotinic acid initiates a cascade of intracellular events that lead to diverse cellular responses. It is hypothesized that this compound would trigger similar downstream pathways.

G-Protein Dependent Pathways

The primary signaling event following GPR109A activation is the dissociation of the Gi protein into its Gαi and Gβγ subunits.

Gαi-Mediated Pathway: The Gαi subunit directly inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This is the mechanism behind the anti-lipolytic effect in adipocytes nih.govzen-bio.com.

Gβγ-Mediated Pathways: The Gβγ subunits can activate other signaling molecules, including phospholipase C (PLC) and certain MAP kinases. Some studies on nicotinic acid have suggested that activation of the ERK1/2 MAP kinase pathway may occur, although this can be cell-type specific and dependent on the agonist nih.gov.

G-Protein Independent Pathways (β-Arrestin)

Recent evidence suggests that GPR109A can also signal through pathways independent of G-proteins, primarily via β-arrestins nih.gov. Upon agonist binding, β-arrestins are recruited to the receptor, which can lead to receptor internalization and the initiation of distinct signaling cascades. This "biased agonism," where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin), could be a key feature of nicotinic acid derivatives. For example, some pyrazole (B372694) agonists of GPR109A have been shown to fully inhibit lipolysis (a G-protein-mediated effect) without inducing receptor internalization or ERK1/2 activation, which may be linked to the β-arrestin pathway nih.gov.

Cellular Responses

The downstream signaling cascades culminate in specific cellular responses, particularly anti-inflammatory effects in immune cells.

Immune Modulation: In colonic macrophages and dendritic cells, GPR109A activation has been shown to promote an anti-inflammatory phenotype. This includes inducing the differentiation of regulatory T cells (Treg cells) and T cells that produce the anti-inflammatory cytokine IL-10 nih.gov.

Gene Expression: Activation of GPR109A can alter the expression of genes involved in inflammatory responses and cellular metabolism. For instance, in colonic dendritic cells and macrophages, GPR109A signaling is required for the expression of Aldh1a1 and IL-10 nih.gov.

Systems Biology Approaches to Mechanistic Understanding

To gain a comprehensive and unbiased understanding of the cellular impact of this compound, systems biology approaches are invaluable. Instead of focusing on a single pathway, these methods provide a global view of the changes occurring within a biological system in response to the compound.

Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq), researchers can analyze the entire transcriptome of cells (e.g., macrophages or adipocytes) treated with the compound. This would reveal all genes that are up- or down-regulated, providing insights into the full spectrum of biological processes affected, from inflammatory pathways to metabolic regulation.

Proteomics: This approach analyzes the complete set of proteins in a cell and their post-translational modifications. Quantitative proteomics could identify specific proteins whose expression or phosphorylation state is altered by this compound, directly revealing the signaling nodes and effector proteins that are modulated.

Metabolomics: By measuring the levels of numerous small-molecule metabolites, metabolomics can provide a functional readout of the cellular metabolic state. This would be particularly useful for determining if this compound interacts with NAPRT and alters the NAD+ metabolome, or if its activation of GPR109A leads to broader shifts in cellular energy metabolism.

By integrating data from these "omics" technologies, a comprehensive network model of the compound's mechanism of action can be constructed. This approach can uncover novel targets and pathways not previously associated with nicotinic acid agonism and provide a more holistic picture of the physiological effects of this compound.

Preclinical Biological Evaluation Methodologies for 2 4 Methoxyphenethylamino Nicotinic Acid and Derivatives

In Vitro Pharmacological Profiling in Relevant Biological Models

In vitro profiling is the first step in characterizing the biological effects of a new compound. These assays are conducted in controlled laboratory settings using isolated cells or molecular components, which allows for the precise determination of a compound's activity at specific targets and its effects on cellular functions. This screening helps to identify potential therapeutic applications and off-target activities early in the development process. europeanpharmaceuticalreview.comnih.gov

Cell-based assays provide a biologically relevant context to study the effects of a compound on cellular pathways, particularly in disease-relevant cell types. For assessing the potential anti-inflammatory activity of 2-(4-Methoxyphenethylamino)nicotinic acid and its derivatives, macrophage cell lines are extensively used.

Methodologies:

Macrophage Culture and Stimulation: Murine macrophage cell lines, such as RAW 264.7 or J774A.1, are commonly used models. nih.govox.ac.uk To mimic an inflammatory state, these cells are stimulated with bacterial lipopolysaccharide (LPS), a potent inducer of inflammatory responses. nih.govmdpi.com

Assessment of Inflammatory Mediators: Following stimulation, the ability of test compounds to suppress the production of key inflammatory markers is quantified.

Nitric Oxide (NO) Production: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay. A significant reduction in nitrite levels indicates potential anti-inflammatory activity. nih.gov

Pro-inflammatory Cytokines: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) released into the culture medium are measured using Enzyme-Linked Immunosorbent Assays (ELISAs). nih.govresearchgate.net

Prostaglandin E2 (PGE2) Production: The production of PGE2, a key mediator of inflammation synthesized by cyclooxygenase enzymes, is also quantified by ELISA. nih.gov

Cell Viability Assay: To ensure that the observed reduction in inflammatory markers is not a result of cytotoxicity, cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov

Table 1: Illustrative Data from a Nitrite Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages This table presents example data to illustrate the typical output of a cell-based anti-inflammatory assay.

Compound Concentration (µM) Nitrite Concentration (µM) % Inhibition Cell Viability (%)
Vehicle Control - 55.2 ± 3.1 0 100
Test Compound A 1 45.8 ± 2.5 17.0 98.5 ± 2.1
10 28.1 ± 1.9 49.1 97.2 ± 1.8
50 12.7 ± 1.1 77.0 95.4 ± 2.5
Ibuprofen (Std.) 50 15.4 ± 1.4 72.1 96.8 ± 2.0

To elucidate the mechanism of action, it is essential to investigate the direct interactions of this compound derivatives with specific molecular targets like enzymes and receptors.

Enzyme Inhibition Assays: Since inflammation is often mediated by enzymes like cyclooxygenase-2 (COX-2), assays are performed to determine if the test compounds can inhibit their activity. nih.gov This can involve measuring the product of the enzymatic reaction in the presence of the compound or using molecular docking studies to predict the binding interaction between the compound and the enzyme's active site. nih.gov

Receptor Binding and Activation Assays: Nicotinic acid and its analogs are known to interact with several receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and the G-protein coupled receptor GPR109A. nih.govzen-bio.com

Radioligand Binding Assays: These assays determine the affinity of a compound for a specific receptor. For instance, the affinity for the α4β2 nAChR subtype can be measured by assessing the ability of the test compound to displace a known radiolabeled ligand, such as [3H]-cytisine, from receptor-expressing cell membranes. nih.gov The results are typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). nih.govmiami.edu

Functional Receptor Assays: To determine whether a compound acts as an agonist (activator) or antagonist (inhibitor) at a receptor, functional assays are employed. The two-electrode voltage clamp technique in Xenopus laevis oocytes heterologously expressing the target receptor (e.g., α4β2 nAChR) is a standard method. nih.gov An agonist will evoke an inward current upon application, while an antagonist will block the current induced by a known agonist. nih.govrti.org For GPR109A, activation is often assessed by measuring the inhibition of forskolin-stimulated intracellular cyclic AMP (cAMP) accumulation. zen-bio.com

In Vivo Preclinical Investigation of Biological Activity

Following promising in vitro results, in vivo studies are conducted in animal models to evaluate the pharmacological effects of the compounds in a whole biological system. These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted, and for confirming its therapeutic efficacy in a disease-relevant context. nih.gov

The choice of animal model is critical and depends on the intended therapeutic application. nih.gov For evaluating the anti-inflammatory potential of this compound derivatives, several well-established rodent models are used.

Acute Inflammation Models:

Carrageenan-Induced Paw Edema: This is the most widely used model for screening acute anti-inflammatory agents. gyanvihar.org Injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse induces a localized, reproducible inflammatory response characterized by swelling (edema). nih.gov

Croton Oil-Induced Ear Edema: This model involves the topical application of croton oil to a mouse's ear, inducing an inflammatory reaction. It is particularly useful for evaluating topically administered anti-inflammatory agents. ijpsr.com

Chronic Inflammation Models:

Cotton Pellet-Induced Granuloma: To study chronic inflammation, a sterilized cotton pellet is surgically implanted under the skin of a rat. This induces the formation of granulomatous tissue over several days, mimicking the proliferative phase of chronic inflammation. ijpsr.com

Adjuvant-Induced Arthritis: This model, typically induced in rats by injection of Freund's Complete Adjuvant, resembles human rheumatoid arthritis and is used to test compounds for their efficacy against chronic, immune-mediated inflammation. gyanvihar.orgijpsr.com

In these animal models, the efficacy of the test compound is quantified using specific, validated methodologies.

Assessment of Edema: In the carrageenan-induced paw edema model, the volume of the inflamed paw is measured at various time points after carrageenan injection using a digital plethysmometer. nih.gov The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of the vehicle-treated control group.

Histopathological Analysis: Tissue samples from the inflamed site (e.g., paw, ear) can be collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination. This allows for the assessment of cellular infiltration, tissue damage, and other hallmarks of inflammation.

Biochemical Analysis: Blood or tissue homogenates can be analyzed to measure the levels of inflammatory mediators, such as TNF-α, IL-6, and PGE2, providing a mechanistic link between the compound's activity and the observed physiological effect. nih.gov

Table 2: Illustrative Data from a Carrageenan-Induced Paw Edema Model in Rats This table presents example data to illustrate the typical output of an in vivo anti-inflammatory assay.

Treatment Group Paw Volume Increase (mL) at 3h % Edema Inhibition
Vehicle Control 0.85 ± 0.07 -
Test Compound A 0.42 ± 0.05 50.6
Diclofenac (Std.) 0.35 ± 0.04 58.8

By employing this structured cascade of in vitro and in vivo evaluations, researchers can systematically build a comprehensive pharmacological profile for this compound and its derivatives, determining their potential as viable therapeutic candidates.

Computational Chemistry and in Silico Modeling for 2 4 Methoxyphenethylamino Nicotinic Acid Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as a derivative of 2-(4-Methoxyphenethylamino)nicotinic acid, and a protein receptor. The primary goal is to identify the correct binding pose and estimate the binding affinity.

In studies involving derivatives of nicotinic acid, molecular docking has been successfully employed to elucidate potential mechanisms of action. For instance, research on novel nicotinic acid acylhydrazone derivatives demonstrated their potential as antimicrobial agents by docking them into the active site of bacterial proteins like nitroreductase. researchgate.netmdpi.com These simulations revealed key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for the observed biological activity. researchgate.net Similarly, docking studies on 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid against proteins from E. coli and Staphylococcus aureus showed excellent binding affinity, suggesting its potential as an antibacterial agent. researchgate.net

For this compound, molecular docking simulations would be instrumental in:

Target Identification: Screening the compound against a library of known protein structures to identify potential biological targets.

Binding Mode Prediction: Determining the most likely orientation of the compound within the active site of a target protein, highlighting key amino acid residues involved in the interaction.

Affinity Estimation: Calculating a docking score that serves as an estimate of the binding free energy, allowing for the ranking of different compounds or binding poses.

Computational TechniqueApplication in Nicotinic Acid ResearchKey Findings from Analogs
Molecular Docking Predicting binding modes and affinities to protein targets.- Identification of key interactions with bacterial enzymes. researchgate.netmdpi.com- Prediction of high binding affinity for derivatives against Gram-positive and Gram-negative bacterial proteins. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. This technique allows researchers to study the conformational flexibility of a compound and the stability of its complex with a receptor. By simulating the system in a solvated environment that mimics physiological conditions, MD can reveal dynamic processes that are not apparent from static docking poses.

In research on 2-aminonicotinic acid (2AmNic), a close analog, MD simulations coupled with Density Functional Theory (DFT) calculations were used to investigate the formation of microstructures in aqueous solutions. nih.gov The simulations showed that the formation of a heterodimer between 2AmNic and a maleic acid monoanion is more energetically favorable than the self-association of 2AmNic molecules. nih.gov These simulations elucidated the initial hydrogen bonding motifs that drive the assembly process, leading to the formation of stable heterodimers and trimers. nih.gov

Applying MD simulations to this compound could:

Assess Conformational Stability: Analyze the flexibility of the molecule in solution and identify its most stable conformations.

Validate Docking Results: Evaluate the stability of a ligand-receptor complex predicted by molecular docking over time, ensuring the predicted interactions are maintained.

Simulation MethodSystem StudiedInsights Gained
Molecular Dynamics (MD) 2-aminonicotinic acid (2AmNic) with maleic acid in aqueous solution. nih.gov- Revealed that heterodimer formation is more favorable than self-interaction. nih.gov- Identified initial hydrogen bonding patterns crucial for molecular assembly. nih.gov- Described the formation of stable trimers through specific intermolecular H-bonds. nih.gov

Virtual Screening Techniques for Novel Compound Identification

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of a known active compound.

Structure-based virtual screening, which often employs molecular docking, has been effectively used to discover novel inhibitors for various protein targets. researchgate.net Ligand-based methods, such as those using shape similarity or pharmacophore models, are valuable when the structure of the target is unknown. nih.govnih.gov These techniques compare library compounds to a known active molecule, like this compound, to find structurally similar molecules with a higher probability of exhibiting similar biological activity. nih.gov

For research involving this compound, virtual screening could be used to:

Identify Novel Scaffolds: Screen large chemical databases to discover new compounds with different core structures that could bind to the same target.

Lead Optimization: Screen libraries of analogs of the lead compound to identify derivatives with potentially improved potency or better physicochemical properties.

Repurpose Existing Drugs: Screen databases of approved drugs to see if any might be repurposed for a new therapeutic indication related to the target of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can accurately predict molecular geometries, electronic charge distributions, and chemical reactivity.

DFT has been widely applied to study nicotinic acid and its derivatives. researchgate.net For example, DFT calculations on 6-methyl nicotinic acid were used to optimize its molecular geometry and analyze its vibrational properties, providing a detailed understanding of its structural and electronic characteristics. jocpr.com In studies of nicotinamide-oxalic acid salt, DFT was employed to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. frontiersin.orgfrontiersin.org The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. frontiersin.orgfrontiersin.org Furthermore, calculations of the molecular electrostatic potential (MESP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for intermolecular interactions. frontiersin.orgfrontiersin.org

For this compound, DFT calculations would allow for:

Geometry Optimization: Determination of the most stable three-dimensional structure of the molecule.

Electronic Property Analysis: Calculation of the HOMO-LUMO energy gap to assess its kinetic stability and reactivity.

Reactivity Prediction: Generation of an MESP map to visualize charge distribution and predict how the molecule will interact with other molecules, including biological receptors.

Spectroscopic Characterization: Prediction of vibrational frequencies (IR and Raman spectra) to aid in the experimental characterization of the compound. frontiersin.org

Quantum MethodProperty Calculated for Nicotinic Acid AnalogsSignificance
Density Functional Theory (DFT) Optimized molecular geometries. jocpr.comPredicts the most stable 3D conformation.
DFT Frontier Molecular Orbitals (HOMO-LUMO). frontiersin.orgfrontiersin.orgThe energy gap indicates chemical reactivity and kinetic stability. frontiersin.org
DFT Molecular Electrostatic Potential (MESP). frontiersin.orgfrontiersin.orgIdentifies electrophilic and nucleophilic sites for intermolecular interactions. frontiersin.org
DFT Vibrational Frequencies (IR/Raman). nih.govjocpr.comAids in the experimental structural confirmation of the synthesized compound.

Predictive Modeling for Biological Activity and Compound Design

Predictive modeling, often utilizing machine learning and quantitative structure-activity relationship (QSAR) models, aims to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov These models are trained on a dataset of compounds with known activities to learn the physicochemical properties and structural features that are critical for a desired biological effect.

Machine learning models can predict the activity of new molecules, significantly reducing the time and cost associated with drug discovery. nih.gov For a class of compounds, molecular descriptors (numerical representations of chemical information) are calculated and used as features to train regression or classification models. nih.govresearchgate.net

In the context of this compound, predictive modeling could be applied to:

Activity Prediction: Develop a QSAR model based on a series of nicotinic acid derivatives to predict the biological activity of this compound and its newly designed analogs.

In Silico Optimization: Use the trained model to guide the modification of the lead structure, suggesting specific chemical changes that are likely to enhance its activity.

ADMET Prediction: Employ models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug design process. researchgate.net

Future Research Directions and Innovations in 2 4 Methoxyphenethylamino Nicotinic Acid Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery. mdpi.com These computational tools can be employed to predict the biological activity and pharmacokinetic properties of novel nicotinic acid derivatives, including 2-(4-Methoxyphenethylamino)nicotinic acid. By analyzing vast datasets of chemical structures and their associated biological activities, AI algorithms can identify promising candidates for synthesis and testing, thereby streamlining the design and optimization process.

Exploration of Novel Synthetic Methodologies for Scaffold Diversification

The development of novel and efficient synthetic methods is crucial for expanding the chemical diversity of nicotinic acid derivatives. nih.gov Researchers are exploring greener and more sustainable synthetic routes, such as enzymatic synthesis and catalyst-free reactions in environmentally benign solvents. researchgate.netnih.govfrontiersin.org These innovative methodologies will enable the creation of diverse libraries of compounds based on the 2-(amino)nicotinic acid scaffold, facilitating the exploration of their therapeutic potential.

Advanced Biorelevant Assay Development for Enhanced Predictivity

To better predict the in vivo performance of new drug candidates, there is a growing need for advanced biorelevant in vitro assays. nih.gov For nicotinic acid derivatives, this includes the development of high-throughput cell-based assays that can accurately measure receptor activation or inhibition and downstream signaling pathways. nih.gov Such assays, which more closely mimic the physiological environment, will provide more predictive data on the efficacy and potential side effects of compounds like this compound.

Potential for Multi-Target-Directed Ligand Design based on the Nicotinic Acid Scaffold

The complex nature of many diseases, such as neurodegenerative disorders and cancer, has spurred interest in the design of multi-target-directed ligands (MTDLs). acs.org The nicotinic acid scaffold, with its versatile chemistry, offers a promising platform for developing MTDLs. nih.gov By incorporating pharmacophores that can interact with multiple biological targets, researchers could design single molecules with enhanced therapeutic efficacy and a lower propensity for drug resistance.

Emerging Therapeutic Areas for Nicotinic Acid Scaffold Research

Beyond its established role in lipid management, the nicotinic acid scaffold is being explored for a variety of emerging therapeutic areas. These include:

Neuroinflammation and Neurodegenerative Diseases: Given the anti-inflammatory properties of some derivatives, there is potential for their use in treating conditions characterized by neuroinflammation. researchgate.net

Oncology: The discovery of derivatives with activity against cancer-related targets like VEGFR-2 opens up new avenues for cancer therapy. nih.gov

Infectious Diseases: The antibacterial activity of certain nicotinic acid derivatives suggests their potential for development as novel anti-infective agents. drugs.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(4-Methoxyphenethylamino)nicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of substituted nicotinic acid derivatives often involves coupling reactions between aminophenethyl groups and nicotinic acid scaffolds. For example, 4-substituted nicotinic acids (e.g., 4-methyl or 4-amino derivatives) can be synthesized via organolithium reagent additions to pyridyl-oxazolines, followed by oxidation and deprotection steps . For this compound, a similar approach could be adapted by substituting the methoxyphenethylamine moiety. Reaction parameters such as temperature (e.g., 25–80°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for coupling) should be systematically varied to optimize yield and purity.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR, THz) be applied to characterize structural and vibrational properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the methoxyphenethylamino substitution pattern and verifying regioselectivity. Fourier-Transform Infrared (FT-IR) spectroscopy can identify functional groups such as the carboxylic acid (-COOH) and methoxy (-OCH₃) moieties. Terahertz (THz) spectroscopy, combined with density functional theory (DFT) simulations, can resolve low-frequency vibrational modes linked to molecular torsion and intermolecular interactions, as demonstrated for nicotinic acid derivatives .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer : Nicotinic acid derivatives are prone to oxidation under acidic or high-oxidant conditions. For instance, peroxomonosulfate oxidation of nicotinic acid in acidic media proceeds via protonation-dependent mechanisms, with hydrogen ions retarding reaction rates . Stability studies should include pH-dependent degradation assays (e.g., pH 3–9 buffers) and thermal stability analysis (e.g., DSC/TGA).

Advanced Research Questions

Q. How can in silico modeling (e.g., DFT, molecular docking) predict the biological activity or metabolic pathways of this compound?

  • Methodological Answer : DFT simulations can model electronic properties and reactive sites, aiding in predicting metabolic modifications (e.g., hydroxylation, demethylation). Molecular docking studies against targets like nicotinic acid receptors (e.g., GPR109A) or NAD⁺ biosynthesis enzymes (e.g., nicotinamide phosphoribosyltransferase) can prioritize experimental validation . Tools like AutoDock Vina or Schrödinger Suite should be parameterized with force fields specific to pyridine derivatives.

Q. What strategies resolve contradictions in biological efficacy data, such as conflicting results in lipid-modulation studies?

  • Methodological Answer : Contradictions in nicotinic acid research (e.g., AIM-HIGH vs. Coronary Drug Project trials) highlight the need for context-specific experimental design . For this compound, dose-response studies in statin-treated vs. statin-naïve models can clarify adjunctive effects. Statistical meta-analysis of replicate datasets and subgroup stratification (e.g., by baseline HDL-C/triglyceride levels) are essential to mitigate confounding variables.

Q. How can extraction and purification protocols be scaled while maintaining reproducibility for pharmacological assays?

  • Methodological Answer : Industrial-scale nicotinic acid production often employs reactive extraction with biocompatible diluents (e.g., trioctylamine in 1-decanol) optimized via response surface methodology . For this compound, countercurrent chromatography (CCC) or preparative HPLC with C18 columns can achieve >95% purity. Critical parameters include mobile phase pH (e.g., 2.5–4.0 for ionizable groups) and gradient elution profiles.

Q. What mechanistic insights can kinetic studies provide about interactions between this compound and biological targets?

  • Methodological Answer : Stopped-flow kinetics or surface plasmon resonance (SPR) can quantify binding affinities (e.g., Kd, kon/koff rates) to receptors like GPR109A. For oxidation studies, pseudo-first-order rate constants under varying [H⁺] and oxidant concentrations (e.g., peroxomonosulfate) can elucidate protonation-dependent reactivity .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in spectroscopic or chromatographic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For ambiguous peaks, isotopic labeling (e.g., deuterated solvents) or 2D NMR techniques (e.g., HSQC, HMBC) can resolve overlapping signals. Reference standards from authoritative databases (e.g., NIST Chemistry WebBook) should be prioritized .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in preclinical studies?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) can estimate EC₅₀/IC₅₀ values. Bayesian hierarchical models are recommended for multi-center studies to account for inter-lab variability. Sensitivity analyses should test assumptions about baseline lipid profiles .

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2-(4-Methoxyphenethylamino)nicotinic acid

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